1-methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic Acid 1-methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 80097-15-0
VCID: VC2315157
InChI: InChI=1S/C14H10F3NO3/c1-18-6-10(12(19)11(7-18)13(20)21)8-3-2-4-9(5-8)14(15,16)17/h2-7H,1H3,(H,20,21)
SMILES: CN1C=C(C(=O)C(=C1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F
Molecular Formula: C14H10F3NO3
Molecular Weight: 297.23 g/mol

1-methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic Acid

CAS No.: 80097-15-0

Cat. No.: VC2315157

Molecular Formula: C14H10F3NO3

Molecular Weight: 297.23 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic Acid - 80097-15-0

Specification

CAS No. 80097-15-0
Molecular Formula C14H10F3NO3
Molecular Weight 297.23 g/mol
IUPAC Name 1-methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Standard InChI InChI=1S/C14H10F3NO3/c1-18-6-10(12(19)11(7-18)13(20)21)8-3-2-4-9(5-8)14(15,16)17/h2-7H,1H3,(H,20,21)
Standard InChI Key BXIRTBRYEAQDFM-UHFFFAOYSA-N
SMILES CN1C=C(C(=O)C(=C1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F
Canonical SMILES CN1C=C(C(=O)C(=C1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F

Introduction

Chemical Structure and Basic Properties

1-Methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid consists of a pyridine ring substituted with multiple functional groups including a trifluoromethyl phenyl group at the 5-position and a carboxylic acid moiety at the 3-position. The pyridine ring also contains a methyl group at the nitrogen (position 1) and a carbonyl group at position 4, creating a 4-oxo structure.

Physical and Chemical Properties

The compound is characterized by the following properties:

PropertyValue
CAS Number80097-15-0
Molecular FormulaC₁₄H₁₀F₃NO₃
Molecular Weight297.23 g/mol
Physical AppearanceSolid at room temperature
IUPAC Name1-methyl-4-oxo-5-(3-(trifluoromethyl)phenyl)-1,4-dihydropyridine-3-carboxylic acid
InChI Code1S/C14H10F3NO3/c1-18-6-10(12(19)11(7-18)13(20)21)8-3-2-4-9(5-8)14(15,16)17/h2-7H,1H3,(H,20,21)

The presence of the trifluoromethyl group contributes significantly to the compound's physical and chemical behavior, particularly enhancing its lipophilicity and metabolic stability compared to non-fluorinated analogues.

Structural Features and Chemical Reactivity

Key Structural Elements

1-Methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid contains several important structural features that define its chemical behavior:

  • The pyridine ring serves as the core heterocyclic scaffold

  • The N-methyl group at position 1 modifies the electronic properties of the pyridine nitrogen

  • The 4-oxo group creates a lactam-like structure, influencing the aromatic character

  • The carboxylic acid at position 3 provides a site for potential derivatization

  • The 3-(trifluoromethyl)phenyl substituent at position 5 introduces unique electronic and steric effects

Chemical Reactivity

The compound's reactivity is largely governed by its functional groups:

  • The carboxylic acid moiety can undergo typical reactions including esterification, amide formation, and salt formation with bases

  • The 4-oxo group may participate in nucleophilic addition reactions

  • The trifluoromethyl group, being strongly electron-withdrawing, influences the electron density of the attached phenyl ring

Synthesis Methodologies

Key Synthetic Steps

Based on established methods for related compounds, the synthesis likely involves:

  • Formation of the pyridine ring core structure

  • Introduction of the trifluoromethyl phenyl group at the 5-position

  • Incorporation of the carboxylic acid functionality at the 3-position

  • N-methylation of the pyridine nitrogen

  • Oxidation or modification to establish the 4-oxo feature

These synthetic pathways often require careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product.

Analytical Characterization

Spectroscopic Analysis

While specific spectral data for this compound is limited in the available literature, standard analytical techniques used for characterization would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

For similar pyridine derivatives, characteristic signals would be expected:

  • ¹H NMR would show signals for the aromatic protons of both the pyridine and phenyl rings

  • The N-methyl group would appear as a singlet around 3-4 ppm

  • The carboxylic acid proton would produce a broad singlet at approximately 12-13 ppm

Mass Spectrometry

Mass spectrometry would be expected to show:

  • Molecular ion peak at m/z 297 corresponding to the molecular weight

  • Fragment ions resulting from the loss of CO₂ (m/z -44) and other characteristic fragmentation patterns

Current Research and Future Directions

Research Interests

The compound is primarily of interest in:

  • Organic chemistry as a building block for more complex structures

  • Pharmaceutical research for exploring structure-activity relationships

  • Development of novel synthetic methodologies for functionalized pyridines

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